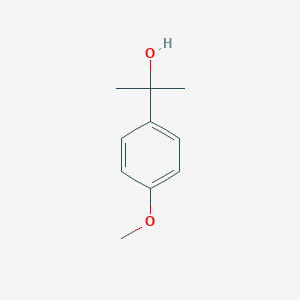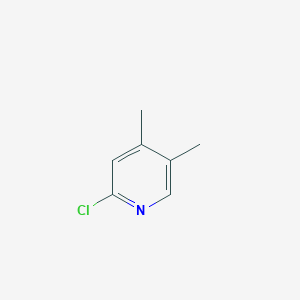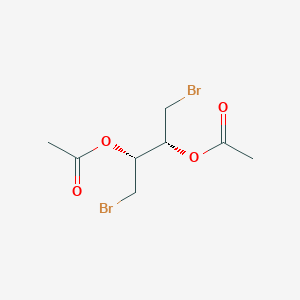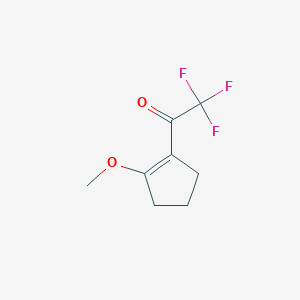
1-(Trifluoroacetyl)-2-methoxycyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopentene derivative that is commonly used in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclopentene is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to have a potent inhibitory effect on several enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
1-(Trifluoroacetyl)-2-methoxycyclopentene has been shown to have several biochemical and physiological effects. It has been shown to have a potent anti-inflammatory effect, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Trifluoroacetyl)-2-methoxycyclopentene in lab experiments include its high yield and simplicity of synthesis. Additionally, this compound has unique properties that make it a potential candidate for the development of new materials and drugs. However, there are limitations to the use of this compound in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training.
Direcciones Futuras
There are numerous future directions for the study of 1-(Trifluoroacetyl)-2-methoxycyclopentene. One potential area of research is the development of new materials and drugs based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to increased yield and ease of handling in lab experiments.
Conclusion:
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclopentene is a chemical compound that has numerous scientific research applications. Its unique properties make it a potential candidate for the development of new materials and drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. The development of new synthesis methods for this compound may also lead to increased yield and ease of handling in lab experiments.
Métodos De Síntesis
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclopentene involves the reaction of 2-methoxycyclopentanone with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(Trifluoroacetyl)-2-methoxycyclopentene as the main product. This method is widely used in the laboratory due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
1-(Trifluoroacetyl)-2-methoxycyclopentene has numerous scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of various compounds. It is also used in medicinal chemistry as a potential drug candidate due to its unique properties. Additionally, this compound has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Propiedades
Número CAS |
158432-46-3 |
|---|---|
Nombre del producto |
1-(Trifluoroacetyl)-2-methoxycyclopentene |
Fórmula molecular |
C8H9F3O2 |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methoxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c1-13-6-4-2-3-5(6)7(12)8(9,10)11/h2-4H2,1H3 |
Clave InChI |
WXHFXYXDADBXDG-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1)C(=O)C(F)(F)F |
SMILES canónico |
COC1=C(CCC1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-(2-methoxy-1-cyclopenten-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



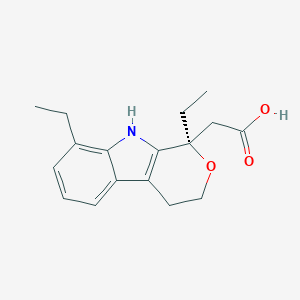
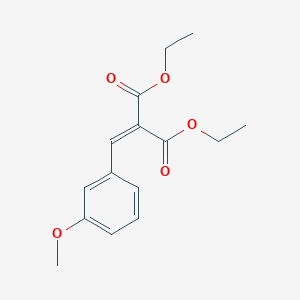
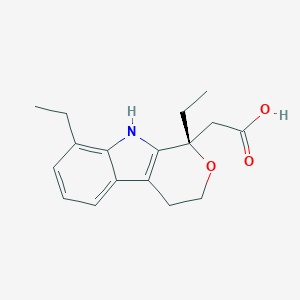
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
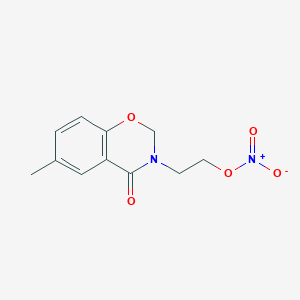
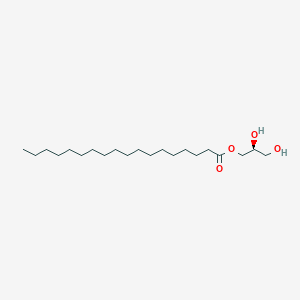
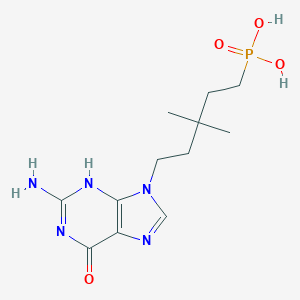
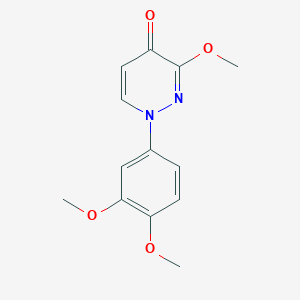
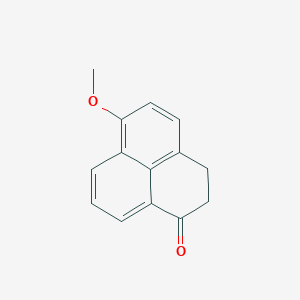
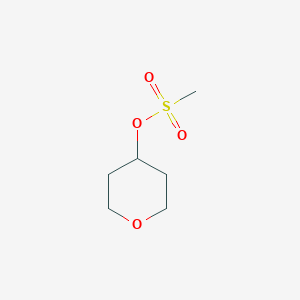
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
